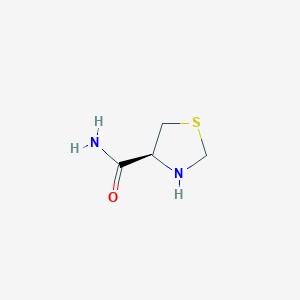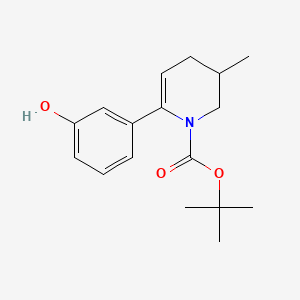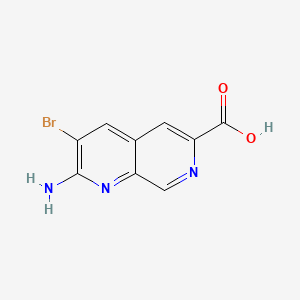
2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H6BrN3O2 and a molecular weight of 268.07 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 1,7-naphthyridine followed by amination and carboxylation reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, ammonia or amine derivatives for amination, and carbon dioxide or carboxylating agents for carboxylation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .
Scientific Research Applications
2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, interfering with their normal function and leading to biological effects such as inhibition of cell growth or induction of apoptosis . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid can be compared with other similar compounds in the naphthyridine family, such as:
2-Amino-1,8-naphthyridine: Known for its antimicrobial properties.
3-Bromo-1,7-naphthyridine: Used in the synthesis of various pharmaceuticals.
6-Carboxy-1,7-naphthyridine: Studied for its potential as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H6BrN3O2 |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-amino-3-bromo-1,7-naphthyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-5-1-4-2-6(9(14)15)12-3-7(4)13-8(5)11/h1-3H,(H2,11,13)(H,14,15) |
InChI Key |
ZCOGGEWLGIJWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CC2=NC(=C1Br)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)

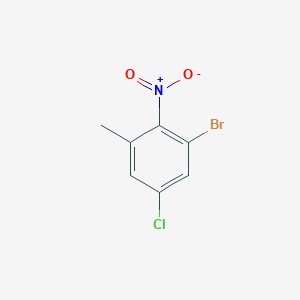

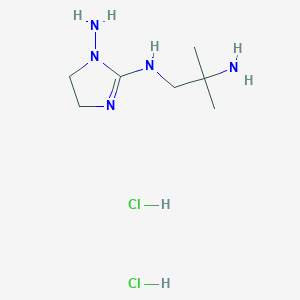
![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)



![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
